molecular formula C4H8O2S B6231183 (1E)-1-methanesulfonylprop-1-ene CAS No. 40205-24-1

(1E)-1-methanesulfonylprop-1-ene

Cat. No.: B6231183
CAS No.: 40205-24-1
M. Wt: 120.17 g/mol
InChI Key: IPFWVVDOIDUDIJ-ONEGZZNKSA-N
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Description

(1E)-1-methanesulfonylprop-1-ene is an organic compound characterized by the presence of a methanesulfonyl group attached to a propene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1E)-1-methanesulfonylprop-1-ene typically involves the reaction of propene with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

CH2=CHCH3+CH3SO2ClCH2=CHCH2SO2CH3+HCl\text{CH}_2=\text{CH}-\text{CH}_3 + \text{CH}_3\text{SO}_2\text{Cl} \rightarrow \text{CH}_2=\text{CH}-\text{CH}_2\text{SO}_2\text{CH}_3 + \text{HCl} CH2​=CH−CH3​+CH3​SO2​Cl→CH2​=CH−CH2​SO2​CH3​+HCl

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes, which allow for better control over reaction conditions and higher yields. The use of advanced catalysts and optimized reaction parameters further enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(1E)-1-methanesulfonylprop-1-ene undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the methanesulfonyl group to a methyl group.

    Substitution: The methanesulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) are employed in substitution reactions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Propene derivatives with a methyl group.

    Substitution: Various substituted propene derivatives depending on the nucleophile used.

Scientific Research Applications

(1E)-1-methanesulfonylprop-1-ene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive methanesulfonyl group.

    Medicine: Explored for its potential in drug development, particularly in the synthesis of sulfonamide-based drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1E)-1-methanesulfonylprop-1-ene involves its ability to undergo nucleophilic substitution reactions, where the methanesulfonyl group acts as a leaving group. This property makes it a valuable intermediate in various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Comparison with Similar Compounds

Similar Compounds

    (1E)-1-methanesulfonylprop-2-ene: Similar structure but with the methanesulfonyl group attached to a different carbon atom.

    (1E)-1-methanesulfonylbut-1-ene: A longer carbon chain with similar functional groups.

    (1E)-1-methanesulfonylethene: A shorter carbon chain with similar functional groups.

Uniqueness

(1E)-1-methanesulfonylprop-1-ene is unique due to its specific structural configuration, which imparts distinct reactivity and properties compared to its analogs. Its ability to participate in a wide range of chemical reactions makes it a versatile compound in organic synthesis and industrial applications.

Properties

CAS No.

40205-24-1

Molecular Formula

C4H8O2S

Molecular Weight

120.17 g/mol

IUPAC Name

(E)-1-methylsulfonylprop-1-ene

InChI

InChI=1S/C4H8O2S/c1-3-4-7(2,5)6/h3-4H,1-2H3/b4-3+

InChI Key

IPFWVVDOIDUDIJ-ONEGZZNKSA-N

Isomeric SMILES

C/C=C/S(=O)(=O)C

Canonical SMILES

CC=CS(=O)(=O)C

Purity

95

Origin of Product

United States

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